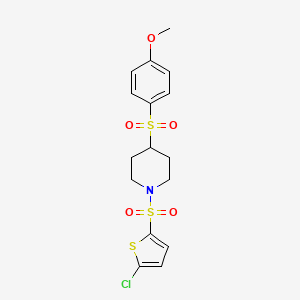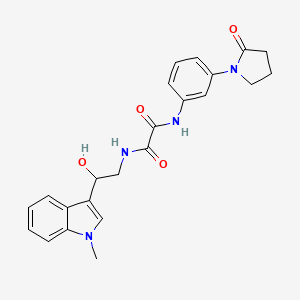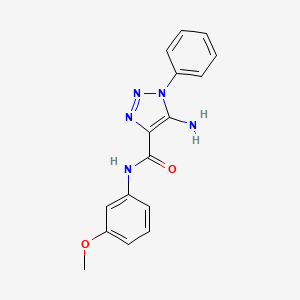
5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as AMPTA, is a chemical compound that has been found to exhibit potential therapeutic effects in various diseases. AMPTA belongs to the class of triazole compounds, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been proposed that 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide may exert its therapeutic effects by inhibiting the activity of certain enzymes or proteins involved in various disease processes. For example, 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit antibacterial activity by inhibiting the growth of various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential therapeutic effects in various diseases. 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its anti-cancer, anti-inflammatory, and anti-bacterial activities, making it a promising candidate for drug development. However, one of the limitations of using 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its toxicity. High doses of 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide have been found to exhibit cytotoxic effects in various cell lines, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. Another direction is to study its potential therapeutic effects in other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, the development of more potent and less toxic derivatives of 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide may increase its therapeutic potential.
Méthodes De Synthèse
5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be synthesized by reacting 3-methoxybenzoyl chloride with phenylhydrazine to obtain 3-methoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to obtain 5-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid ethyl ester. Finally, the ester is hydrolyzed to obtain 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide.
Applications De Recherche Scientifique
5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic effects in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. 5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
5-amino-N-(3-methoxyphenyl)-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-23-13-9-5-6-11(10-13)18-16(22)14-15(17)21(20-19-14)12-7-3-2-4-8-12/h2-10H,17H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYYSVLEVBLVRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

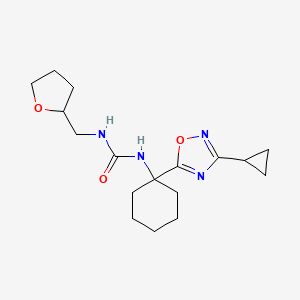
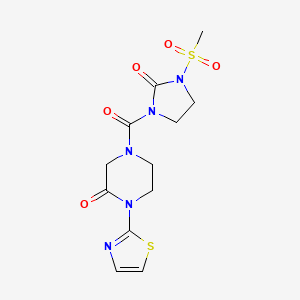

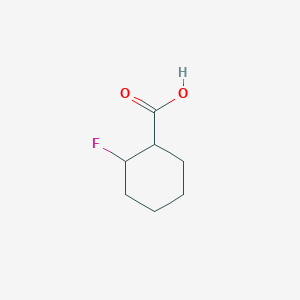


![2-Chloro-1-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B2396661.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate](/img/structure/B2396663.png)
![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2396664.png)
